N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a chlorophenyl group, an iodopyrazole moiety, and a butanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions:
Formation of the pyrazole ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the iodo group: Iodination of the pyrazole ring can be achieved using iodine or iodinating agents under controlled conditions.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.
Formation of the butanamide backbone: The final step involves coupling the chlorophenyl and iodopyrazole intermediates with a butanamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butanamide backbone.
Reduction: Reduction reactions can target the chlorophenyl group or the iodopyrazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(3-chlorophenyl)-4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(3-chlorophenyl)-4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Uniqueness
The uniqueness of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide lies in its specific halogenation pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O/c1-10-15(17)11(2)20(19-10)8-4-7-14(21)18-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUALALABIBFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)Cl)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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